3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a phenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an acyl chloride under acidic conditions to form the oxadiazole ring. For instance, phenylhydrazide can react with isobutyryl chloride in the presence of a base like triethylamine to yield the desired oxadiazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce partially or fully reduced oxadiazole derivatives.
Scientific Research Applications
3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with microbial DNA replication.
Comparison with Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
5-(Propan-2-yl)-1,2,4-oxadiazole: Lacks the phenyl group, which can influence its overall stability and interaction with other molecules.
Uniqueness: 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole is unique due to the presence of both phenyl and isopropyl groups, which confer distinct steric and electronic properties. These features can enhance its reactivity and specificity in various applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
114065-31-5 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-phenyl-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
LJQVRBYODUPFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.